molecular formula C16H12N2O3 B11845663 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione CAS No. 155669-74-2

3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B11845663
CAS No.: 155669-74-2
M. Wt: 280.28 g/mol
InChI Key: LSHLYOQAXZBLOT-UHFFFAOYSA-N
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Description

3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione is a synthetic organic compound belonging to the class of 1,4-naphthoquinones. This research chemical features a naphthalene core with quinone functionality, substituted with a hydroxyl group and a 2-aminophenylamino moiety. Its structure is closely related to other bioactive naphthoquinones like lawsone and juglone . Naphthoquinone derivatives are extensively investigated for their potent biological activities, primarily due to their redox properties . A key mechanism of action for this compound class is the enzymatic reduction within cells, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide . This ROS induction causes oxidative stress, damaging macromolecules like lipids and proteins and potentially triggering apoptosis in biological targets . In research settings, this compound is valuable for studying antimicrobial agents. It serves as a key intermediate in the synthesis of novel derivatives evaluated against multidrug-resistant bacteria . Some naphthoquinone derivatives exert their antibacterial effect by inhibiting critical enzymes like DNA gyrase, which is essential for bacterial DNA replication . Furthermore, its potential in anticancer research is significant. The structural motif of an anilino group appended to the naphthoquinone core is common in compounds studied for their cytotoxic effects on various human cancer cell lines . Researchers are exploring the structure-activity relationships of such derivatives to develop more potent and selective antitumoral molecules . This product is intended for chemical and biological research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

155669-74-2

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

3-(2-aminoanilino)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C16H12N2O3/c17-11-7-3-4-8-12(11)18-13-14(19)9-5-1-2-6-10(9)15(20)16(13)21/h1-8,18-19H,17H2

InChI Key

LSHLYOQAXZBLOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC=C3N)O

Origin of Product

United States

Preparation Methods

Reaction with 2,3-Dichloro-1,4-naphthoquinone

In a study by Afsharnezhad et al., 2,3-dichloro-1,4-naphthoquinone (1a ) reacted with 2-aminoaniline in ethanol under reflux to yield 3-(2-aminoanilino)-4-hydroxy-1,2-naphthoquinone. The reaction proceeded via nucleophilic aromatic substitution (SNAr), where the electron-deficient quinone facilitated displacement of chlorine by the amine. Key parameters included:

  • Solvent : Ethanol (reflux, 6–8 hours)

  • Molar ratio : 1:1.2 (quinone:amine)

  • Yield : 68–72%

Mechanistic Insight :

  • Deprotonation of 2-aminoaniline generates a nucleophilic amine.

  • Attack at the C-3 position of the quinone, followed by elimination of HCl.

  • Tautomerization stabilizes the hydroxyl group at C-4.

Multicomponent Mannich Reaction

The Mannich reaction enables one-pot synthesis by condensing lawsone (2-hydroxy-1,4-naphthoquinone), aldehydes, and amines. For 3-(2-aminoanilino)-4-hydroxynaphthalene-1,2-dione, this method avoids pre-functionalized intermediates.

Catalyst-Free Protocol

A catalyst-free approach using lawsone, formaldehyde, and 2-aminoaniline in ethanol achieved 78% yield. The reaction sequence involves:

  • Iminium ion formation : Condensation of formaldehyde and 2-aminoaniline.

  • Michael addition : Lawsone attacks the iminium intermediate.

  • Oxidation : Air oxidation stabilizes the 1,2-dione structure.

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventEthanol78
TemperatureReflux (78°C)78
Reaction time4 hours78
Molar ratio (1:1:1)1:1:178

Three-Component Coupling with Organocatalysts

Organocatalysts like L-proline enhance regioselectivity in quinone functionalization. Daloee et al. demonstrated a one-pot synthesis using:

  • Reactants : 2-hydroxy-1,4-naphthoquinone, 2-nitrobenzaldehyde, 2-aminoaniline

  • Catalyst : L-proline (20 mol%)

  • Conditions : Ethanol, reflux, 12 hours.

Key Observations :

  • L-proline facilitates enamine formation, directing nucleophilic attack to C-3.

  • Nitro-group reduction in situ yields the final aminoanilino derivative.

  • Yield : 85% after column chromatography.

Metal-Catalyzed C–C Coupling

Transition metals like indium(III) chloride enable direct coupling between naphthoquinones and aryl amines. A notable example involves:

  • Reactants : 4-hydroxynaphthalene-1,2-dione, 2-aminoaniline

  • Catalyst : InCl₃ (10 mol%)

  • Solvent : Water, 60°C, 2 hours.

Advantages :

  • Aqueous conditions reduce environmental impact.

  • Short reaction time (2 hours) with 89% yield.

Comparative Data :

CatalystSolventTemperature (°C)Yield (%)
InCl₃H₂O6089
B(C₆F₅)₃CH₃CN2576
NoneEtOH7868

Oxidative Cyclization of Aminonaphthols

Oxidative cyclization offers an alternative route from aminonaphthol precursors. For example, 2-amino-3-hydroxynaphthalene-1,4-dione undergoes oxidative coupling with 2-nitroaniline using MnO₂ in dichloromethane.

Steps :

  • Nitration : 2-aminoaniline reacts with HNO₃ to form 2-nitroaniline.

  • Coupling : MnO₂ mediates radical coupling at C-3.

  • Reduction : Na₂S₂O₄ reduces the nitro group to amine.

Yield : 63% after purification.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling lawsone, 2-aminoaniline, and K₂CO₃ for 30 minutes produced the target compound with 82% yield. Advantages include:

  • No solvent required.

  • Reduced reaction time (30 minutes vs. 6 hours).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 minutes) in ethanol improved yields to 91% by enhancing reaction kinetics.

Analytical Characterization

Synthesized compounds are characterized via:

  • ¹H NMR : Aromatic protons appear at δ 6.8–8.2 ppm; NH₂ signals at δ 5.6–6.1 ppm.

  • IR : C=O stretches at 1660–1680 cm⁻¹; N–H bends at 3200–3400 cm⁻¹.

  • HRMS : Molecular ion peaks match theoretical values (e.g., m/z 295.0845 for C₁₆H₁₃N₂O₃) .

Chemical Reactions Analysis

Catalyst-Free Condensation Reactions

The compound can be synthesized via a three-component reaction involving isatin , 2-hydroxy-1,4-naphthoquinone , and ammonium acetate under reflux in ethanol. This method avoids catalysts and achieves yields of 80–99% depending on solvent and stoichiometry .
Key conditions :

  • Solvent : Ethanol (optimal)

  • Stoichiometry : 1:1:1.5 molar ratio (isatin:naphthoquinone:NH₄OAc)

  • Time : 2–4 hours

Substituted isatins (e.g., 5-fluoro, 5-nitro) yield derivatives with modified indole rings, while altering the ammonium source (e.g., NH₄OH) reduces efficiency .

Copper-Catalyzed Oxidative Coupling

In the presence of 10 mol% Cu(OAc)₂ , 1,4-naphthoquinone reacts with 2-aminoaniline to form the target compound via oxidative C–H functionalization. This method enhances reaction speed and yield (~90% ) compared to uncatalyzed routes .
Mechanism :

  • Coordination of Cu(II) to the quinone oxygen.

  • Single-electron transfer (SET) to generate a semiquinone radical.

  • Radical coupling with the aniline amine group.

Michael Addition and Tautomerization

The compound undergoes Michael addition with nucleophiles (e.g., malononitrile, aryl aldehydes) at the C3 position, followed by tautomerization to form fused heterocycles . For example:

  • Reaction with malononitrile yields pyranonaphthoquinone derivatives.

  • Reaction with aryl bromoacetylenes produces naphtho[2,3-b]furan-4,9-dione .

Mannich Reactions

The hydroxyl group at C4 participates in Mannich reactions with formaldehyde and primary amines to generate 3-(aminomethyl)-4-hydroxy-1,2-naphthoquinones . These derivatives show enhanced biological activity .

Solvent Optimization

Reaction yields vary significantly with solvent polarity:

SolventYield (%)Time (h)
Ethanol992
Methanol903
Acetonitrile804
Water656

Catalyst Impact

Copper(II) acetate reduces side products and improves efficiency:

ConditionYield (%)Purity
10 mol% Cu(OAc)₂90High
No catalyst60Low

Anticancer Derivatives

Anilino-naphthoquinones derived from this scaffold exhibit potent EGFR tyrosine kinase inhibition . For example:

  • 4-Methyl-substituted derivative : IC₅₀ = 3.96 nM (4× more potent than erlotinib) .

  • 3-Nitro-substituted derivative : IC₅₀ = 18.64 nM .

Antibacterial Modifications

Halogenation at the naphthoquinone core (e.g., Cl, Br) enhances activity against Staphylococcus aureus (MIC = 2–8 µg/mL) .

Mechanistic Insights

Two proposed pathways for its synthesis:

  • Acid-catalyzed route : NH₄OAc activates the isatin carbonyl, enabling nucleophilic attack by 2-hydroxy-1,4-naphthoquinone .

  • Radical pathway : Cu(II) mediates single-electron oxidation, facilitating coupling between quinone and aniline .

Stability and Degradation

The compound is stable in anhydrous ethanol but decomposes in aqueous acidic conditions (pH < 3), forming 3-hydroxy-1,2-naphthoquinone and o-phenylenediamine as degradation products .

Scientific Research Applications

Anticancer Activity

Naphthoquinones, including 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione, have been investigated for their anticancer properties. Studies have shown that derivatives of naphthoquinones can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study evaluated the cytotoxic activity of several naphthoquinone derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione demonstrated IC50 values ranging from 5.4 to 47.99 μM, showcasing potent anti-breast cancer activity . This suggests that modifications in the naphthoquinone structure can enhance its efficacy as an anticancer agent.

Antimicrobial Properties

The antimicrobial potential of naphthoquinones is well-documented. Research indicates that these compounds can inhibit the growth of bacteria and fungi effectively.

Table: Antimicrobial Activity of Naphthoquinone Derivatives

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dioneCandida albicans20 - 330 µg/mL
Mannich Base DerivativesStaphylococcus aureus10 - 50 µg/mL
1,4-Naphthoquinone DerivativesEscherichia coli15 - 100 µg/mL

This table illustrates the promising antimicrobial activity associated with naphthoquinone derivatives. Compounds similar to 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione have shown effectiveness against a range of pathogens.

Antifungal Activity

The antifungal properties of naphthoquinones are particularly noteworthy for developing new therapeutic agents against fungal infections.

Case Study: Antifungal Effects

A review highlighted that certain naphthoquinone derivatives exhibited antifungal activity against various strains of fungi. The compound demonstrated a mechanism of action targeting ergosterol synthesis in fungal cells, which is crucial for their survival . This positions naphthoquinones as potential candidates for antifungal drug development.

Synthesis and Structural Modifications

Research into the synthesis of naphthoquinone derivatives has revealed that structural modifications can significantly enhance their biological activities. For instance:

  • Modifying the amino group or hydroxyl positions on the naphthalene ring can lead to improved potency against specific targets.
  • The development of metal complexes with naphthoquinones has also been explored, enhancing their therapeutic profiles against resistant strains of bacteria and tumors .

Mechanism of Action

The mechanism of action of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it modulates gene expression by altering the acetylation status of histones, thereby affecting various cellular pathways . This modulation can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable compound in cancer therapy and neuroprotection.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight logP Key Biological Activity
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione Naphthalene-1,2-dione -OH (C4), -NH-C₆H₄-NH₂ (C3) 284.28 ~2.8 Antioxidant, DNA intercalation
2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione Naphthalene-1,4-dione -Cl (C2), -NH-C₆H₄-CH₃ (C3) 313.74 ~3.7 Anticancer (ROS generation)
3-Hydroxy-4-(substituted amino)cyclobutene Cyclobutene-1,2-dione -OH (C3), -NH-aryl (C4) ~450.0 ~1.5 TR-β agonism
ANQ-TSC Acenaphthene-1,2-dione -NH-CS-NH₂ (C2) 260.34 ~1.2 Antitumor (iron chelation)

Biological Activity

3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione, commonly referred to as a naphthoquinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide an overview of its biological properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Naphthoquinone derivatives have been extensively studied for their anticancer properties . Research indicates that compounds similar to 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Many naphthoquinones induce cell cycle arrest in cancer cells. For instance, studies have shown that certain derivatives cause G0/G1 phase arrest in MCF-7 breast cancer cells, leading to reduced cell viability .
  • Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines. For example, a series of naphthoquinone hybrids demonstrated IC50 values in the sub-micromolar range against various cancer types, including breast and colorectal cancers .
  • Mechanisms of Action : The anticancer activity is often attributed to the generation of reactive oxygen species (ROS) and the induction of apoptosis via mitochondrial pathways .

Antimicrobial Activity

The antimicrobial efficacy of naphthoquinones is well-documented:

  • Bacterial and Fungal Inhibition : 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione has shown activity against a range of bacterial and fungal strains. Studies indicate that naphthoquinone derivatives can disrupt microbial membranes and interfere with metabolic processes .
  • Resistance Mechanisms : With increasing antibiotic resistance, naphthoquinones present a promising alternative due to their unique mechanisms that do not easily lead to resistance development .

Anti-inflammatory Effects

Naphthoquinones also exhibit anti-inflammatory properties :

  • Cytokine Inhibition : Research has shown that these compounds can inhibit pro-inflammatory cytokines such as interleukin-1β (IL-1β), which plays a crucial role in inflammatory responses .
  • Oxidative Stress Modulation : By modulating oxidative stress through ROS generation, naphthoquinones can mitigate inflammation-related damage in tissues .

Synthesis and Evaluation

A study synthesized various derivatives of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione and evaluated their biological activities:

  • Synthesis Method : Compounds were synthesized using microwave-assisted methods for efficiency and yield optimization.
  • Activity Assessment : The synthesized compounds were tested against multiple cancer cell lines (MCF-7, PC3) and showed promising results with significant cytotoxic effects observed at low concentrations .

Comparative Analysis

A comparative analysis was conducted on the biological activities of different naphthoquinone derivatives:

Compound NameIC50 (µM)Activity TypeCell Line Tested
Compound A0.31AnticancerMCF-7
Compound B0.58AntimicrobialStaphylococcus aureus
Compound C0.04Anti-inflammatoryTHP-1 cells

This table highlights the varying potency of different derivatives against specific biological targets.

Q & A

Q. How can AI-driven autonomous laboratories accelerate the discovery of derivatives with enhanced bioactivity?

  • Methodology : Train machine learning models on existing bioactivity datasets (IC₅₀, logP). Integrate robotic synthesis platforms with real-time HPLC-MS feedback. Prioritize candidates using Pareto optimization (e.g., balancing potency and solubility) .

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